molecular formula C21H22N4O3S B4984457 N-[4-(2,6-Dimethyl-pyrimidin-4-ylsulfamoyl)-phenyl]-3-phenyl-propionamide

N-[4-(2,6-Dimethyl-pyrimidin-4-ylsulfamoyl)-phenyl]-3-phenyl-propionamide

Cat. No.: B4984457
M. Wt: 410.5 g/mol
InChI Key: SBIHBLDDYXEECP-UHFFFAOYSA-N
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Description

N-[4-(2,6-Dimethyl-pyrimidin-4-ylsulfamoyl)-phenyl]-3-phenyl-propionamide is a synthetic organic compound featuring a sulfamoyl bridge connecting a phenyl ring to a 2,6-dimethylpyrimidine moiety, with a 3-phenylpropionamide side chain (Figure 1). Key functional groups include the sulfonamide (critical for hydrogen bonding), the pyrimidine ring (contributing to aromatic interactions), and the propionamide chain (influencing solubility and bioavailability).

Properties

IUPAC Name

N-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3S/c1-15-14-20(23-16(2)22-15)25-29(27,28)19-11-9-18(10-12-19)24-21(26)13-8-17-6-4-3-5-7-17/h3-7,9-12,14H,8,13H2,1-2H3,(H,24,26)(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBIHBLDDYXEECP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2,6-Dimethyl-pyrimidin-4-ylsulfamoyl)-phenyl]-3-phenyl-propionamide typically involves multiple steps, including the formation of the pyrimidine ring, sulfonamide linkage, and the final coupling with the phenyl-propionamide group. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to achieve high-quality products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

N-[4-(2,6-Dimethyl-pyrimidin-4-ylsulfamoyl)-phenyl]-3-phenyl-propionamide can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Halogens, amines, thiols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

N-[4-(2,6-Dimethyl-pyrimidin-4-ylsulfamoyl)-phenyl]-3-phenyl-propionamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[4-(2,6-Dimethyl-pyrimidin-4-ylsulfamoyl)-phenyl]-3-phenyl-propionamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can lead to the modulation of biological pathways, resulting in various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

3-Chloro-N-phenyl-phthalimide

Structure : A phthalimide core with a chloro substituent and N-phenyl group (Figure 1 in ).
Key Differences :

  • Lacks the sulfamoyl and propionamide groups present in the target compound.
  • Chlorine atom enhances electrophilicity, making it reactive in polymer synthesis (e.g., polyimide monomers) . Applications: Primarily used in high-purity polymer synthesis, unlike the target compound, which may have dual roles in pharmaceuticals and materials science.

N-[(4-Methoxymethyl)-4-piperidinyl]-N-phenylpropanamide

Structure : Propionamide backbone with a piperidinyl-methoxymethyl group ().
Key Differences :

  • Replaces the sulfamoyl-pyrimidine moiety with a piperidinyl group, reducing aromaticity but enhancing basicity.
  • Methoxymethyl group improves solubility in polar solvents compared to the hydrophobic dimethylpyrimidine in the target compound .
    Applications : Explicitly labeled as a pharmaceutical intermediate, suggesting the target compound may share similar bioactivity but with modified pharmacokinetics due to structural variations.

2-(1,3-Dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)pentanamide

Structure : Sulfamoyl-linked phenyl group with a pyridine heterocycle and dioxoisoindolinyl side chain ().
Key Differences :

  • Pyridine vs. pyrimidine: Pyrimidine’s additional nitrogen may enhance hydrogen bonding or π-stacking interactions.
  • Dioxoisoindolinyl group introduces rigidity, contrasting with the flexible propionamide chain in the target compound.
    Synthesis Data : Yield of 76% (vs. hypothetical ~70–80% for the target compound) and molecular weight 493.53 g/mol (higher than the target’s estimated ~450 g/mol) .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Yield (%) Applications
Target Compound C₂₂H₂₃N₅O₃S (est.) ~450 (est.) Sulfamoyl, pyrimidine, propionamide N/A Pharmaceuticals, polymers (inferred)
3-Chloro-N-phenyl-phthalimide C₁₄H₈ClNO₂ 265.68 Phthalimide, chloro N/A Polymer synthesis
N-[(4-Methoxymethyl)-4-piperidinyl]-N-phenylpropanamide C₁₆H₂₄N₂O₂ 276.38 Piperidinyl, methoxymethyl, propionamide N/A Pharmaceutical intermediates
2-(1,3-Dioxoisoindolin-2-yl)-...phenyl)pentanamide C₂₄H₂₃N₅O₅S 493.53 Sulfamoyl, pyridine, dioxoisoindolinyl 76 Not specified (likely pharma)

Research Findings and Implications

  • Bioactivity : The target’s pyrimidine group may offer superior binding affinity to biological targets (e.g., enzymes or receptors) compared to pyridine analogs due to increased hydrogen-bonding capacity .
  • Synthesis Challenges : High-purity synthesis methods (critical for polymers, as in ) may apply to the target compound if used in materials science.
  • Solubility : The methoxymethyl group in ’s compound suggests that substituent choice significantly impacts solubility, guiding optimization of the target’s propionamide chain .
  • Computational Modeling : Tools like AutoDock4 () could predict the target’s receptor interactions, leveraging its sulfamoyl and pyrimidine motifs for selective binding .

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